Isochinoline e derivati
Isoquinolines and their derivatives are a class of heterocyclic compounds widely utilized in the pharmaceutical, agricultural, and chemical industries due to their diverse structural features and biological activities. These molecules contain a seven-membered aromatic ring system with an additional nitrogen atom in the five-membered position, conferring unique physical and chemical properties. Isoquinolines exhibit significant pharmacological potential, serving as important scaffolds for the development of antitumor, analgesic, anti-inflammatory, and neuroprotective agents.
The diverse array of isoquinoline derivatives includes 6-substituted isoxazolones, oximes, and quinolizidines. These structural variations enable tailored drug design to optimize therapeutic effects while minimizing side effects. In the agricultural sector, isoquinolines act as potent insecticides and fungicides, owing to their strong repellent properties and ability to inhibit fungal growth. Additionally, certain isoquinoline derivatives display bioactive characteristics useful in natural product discovery and chemical library construction.
Overall, the versatile structure of isoquinolines and their derivatives makes them invaluable tools for researchers seeking innovative solutions across various industries.

Struttura | Nome chimico | CAS | MF |
---|---|---|---|
![]() |
1-Chloro-8-fluoro-5-nitroisoquinoline | 1498966-91-8 | C9H4ClFN2O2 |
![]() |
5-bromoisoquinoline-8-sulfonyl chloride hydrochloride | 1803597-60-5 | |
![]() |
Isoquinoline, 4-(methylthio)- | 38896-71-8 | C10H9NS |
![]() |
2-(isoquinolin-5-yl)-2-methylpropan-1-amine | 1520824-49-0 | C13H16N2 |
![]() |
Methyl 6-aminoisoquinoline-1-carboxylate | 1369288-19-6 | C11H10N2O2 |
![]() |
6-Bromo-2-methylisoquinolin-2-ium iodide | 1973504-60-7 | C10H9BrIN |
![]() |
1-chloro-N-(2,6-dichloro-4-methylpyridin-3-yl)isoquinoline-3-carboxamide | 1384550-01-9 | C16H10Cl3N3O |
![]() |
BU 226 hydrochloride | 1186195-56-1 | C12H12ClN3 |
![]() |
5-(3-bromopropyl)isoquinoline | 1341915-42-1 | C12H12BrN |
![]() |
(1S)-1-(isoquinolin-1-yl)ethan-1-amine | 1213398-97-0 | C11H12N2 |
Letteratura correlata
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
4. Back matter
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
Fornitori consigliati
-
Enjia Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
Prodotti consigliati